molecular formula C9H14Cl2N2 B1472938 3-(chloromethyl)-5-methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride CAS No. 2098056-77-8

3-(chloromethyl)-5-methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride

Cat. No.: B1472938
CAS No.: 2098056-77-8
M. Wt: 221.12 g/mol
InChI Key: OOHXANNKKOPKKD-UHFFFAOYSA-N
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Description

3-(chloromethyl)-5-methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(chloromethyl)-5-methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines with suitable reagents to form the desired indazole derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloromethyl group.

    Oxidation and Reduction: The indazole ring can participate in oxidation and reduction reactions under appropriate conditions.

    Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex structures.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted indazole derivatives, while oxidation and reduction reactions can modify the functional groups on the indazole ring.

Scientific Research Applications

3-(chloromethyl)-5-methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders and cancer.

    Biology: The compound is studied for its biological activity, including its potential as an antimicrobial and anti-inflammatory agent.

    Industry: It is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-5-methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Uniqueness: 3-(chloromethyl)-5-methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride is unique due to its specific substitution pattern and the presence of the chloromethyl group, which imparts distinct reactivity and biological activity compared to other indazole derivatives.

Properties

IUPAC Name

3-(chloromethyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2.ClH/c1-6-2-3-8-7(4-6)9(5-10)12-11-8;/h6H,2-5H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHXANNKKOPKKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=NN2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(chloromethyl)-5-methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride
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3-(chloromethyl)-5-methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride
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3-(chloromethyl)-5-methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride
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3-(chloromethyl)-5-methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride
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3-(chloromethyl)-5-methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride
Reactant of Route 6
3-(chloromethyl)-5-methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride

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